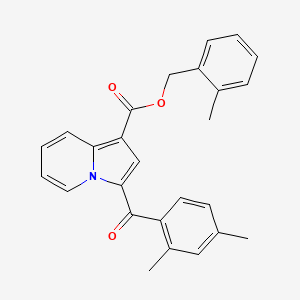

(2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of indolizines, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Synthesis of Novel Compounds

Researchers have developed methodologies for synthesizing novel compounds by manipulating indolizine derivatives. For instance, the synthesis of indole-benzimidazole derivatives from 2-methylindole-3-acetic acid showcases the flexibility of indolizine structures in creating complex molecules with potential biological activities (Wang et al., 2016). Similarly, the development of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives through a one-pot domino reaction illustrates the efficiency of such processes in generating pharmacologically relevant structures (Ziyaadini et al., 2011).

Photoluminescent Materials

The exploration of indolizine derivatives in the creation of photoluminescent materials has been noted, where substances like 6-Amino-8-cyanobenzo[1,2-b]indolizines demonstrate unique pH-dependent optical properties. This has implications for their use in sensing and imaging technologies, where the reversible and dramatic shifts in fluorescence emission can be leveraged (Outlaw et al., 2016).

Heterocyclic Chemistry

The field of heterocyclic chemistry benefits significantly from the study of indolizine derivatives, with research focusing on the synthesis of diverse heterocyclic structures such as pyrazolo[3,4-e]indolizines. These efforts demonstrate the potential of indolizine derivatives in enriching the diversity of heterocyclic compounds, which are crucial in drug discovery and material science (Eltsov et al., 2005).

Biological Activity

Indolizine derivatives have been investigated for their biological activities. For example, the synthesis of 5-(3-indolyl)-1,3,4-thiadiazoles and their analysis against various human cancer cell lines underscore the potential of these compounds in oncology (Kumar et al., 2010). This research pathway is critical for identifying new therapeutic agents.

Propriétés

IUPAC Name |

(2-methylphenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO3/c1-17-11-12-21(19(3)14-17)25(28)24-15-22(23-10-6-7-13-27(23)24)26(29)30-16-20-9-5-4-8-18(20)2/h4-15H,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZRKAJKLPINIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC(=C3N2C=CC=C3)C(=O)OCC4=CC=CC=C4C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-7-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2374121.png)

![4-Chloropyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B2374124.png)

![3-butyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2374134.png)

![4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2374137.png)

![N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2374138.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2374139.png)